(5-(Ethyl(methyl)amino)pyridin-3-yl)boronic acid hydrochloride
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Overview
Description
(5-(Ethyl(methyl)amino)pyridin-3-yl)boronic acid hydrochloride is a boronic acid derivative with the molecular formula C8H13BN2O2·HCl. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds in the synthesis of various organic compounds .
Mechanism of Action
Target of Action
Boronic acids, including pyridine boronic acids, are commonly used as reagents in cross-coupling reactions such as the suzuki-miyaura coupling . In these reactions, the boronic acid acts as a nucleophile, donating an organic group to a transition metal catalyst .
Mode of Action
In the context of Suzuki-Miyaura coupling, the mode of action of 5-(Methylethylamino)pyridine-3-boronic acid-HCl involves its interaction with a transition metal catalyst, typically palladium . The reaction proceeds through several steps :
- Oxidative Addition : The palladium catalyst undergoes oxidative addition with an electrophilic organic group, forming a new Pd-C bond .
- Transmetalation : The boronic acid, acting as a nucleophile, transfers the organic group from boron to palladium .
- Reductive Elimination : The palladium catalyst undergoes reductive elimination, forming a new carbon-carbon bond .
Biochemical Pathways
In the context of suzuki-miyaura coupling, the compound can facilitate the formation of carbon-carbon bonds, which are fundamental to many biochemical pathways .
Result of Action
As a reagent in suzuki-miyaura coupling, the compound can facilitate the formation of carbon-carbon bonds, which are fundamental to the structure of many organic compounds .
Action Environment
The action, efficacy, and stability of 5-(Methylethylamino)pyridine-3-boronic acid-HCl can be influenced by various environmental factors. These may include the presence of a suitable transition metal catalyst, the pH of the reaction environment, and the temperature and pressure conditions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Ethyl(methyl)amino)pyridin-3-yl)boronic acid hydrochloride typically involves the reaction of 5-bromo-3-pyridineboronic acid with isopropylamine under controlled conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF). The reaction mixture is then subjected to hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation helps in maintaining the quality and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
(5-(Ethyl(methyl)amino)pyridin-3-yl)boronic acid hydrochloride primarily undergoes Suzuki-Miyaura cross-coupling reactions. These reactions involve the coupling of the boronic acid with various aryl or vinyl halides in the presence of a palladium catalyst and a base .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), aryl or vinyl halides.
Major Products
The major products formed from these reactions are biaryl or vinyl-aryl compounds, which are essential intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
(5-(Ethyl(methyl)amino)pyridin-3-yl)boronic acid hydrochloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(5-(Ethyl(methyl)amino)pyridin-3-yl)boronic acid hydrochloride is unique due to its specific functional groups, which provide distinct reactivity and selectivity in cross-coupling reactions. Its methylethylamino group enhances its solubility and reactivity compared to other boronic acids .
Properties
IUPAC Name |
[5-[ethyl(methyl)amino]pyridin-3-yl]boronic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BN2O2.ClH/c1-3-11(2)8-4-7(9(12)13)5-10-6-8;/h4-6,12-13H,3H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZKWWJKJEIAPAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)N(C)CC)(O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14BClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.47 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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